molecular formula C11H13NO B6205322 4-(2,6-dimethylphenyl)azetidin-2-one CAS No. 1546339-50-7

4-(2,6-dimethylphenyl)azetidin-2-one

Cat. No.: B6205322
CAS No.: 1546339-50-7
M. Wt: 175.2
InChI Key:
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Description

4-(2,6-dimethylphenyl)azetidin-2-one is a chemical compound with the molecular formula C11H13NO. It belongs to the class of azetidinones, which are four-membered lactams.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethylphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,6-dimethylphenylamine with chloroacetyl chloride, followed by cyclization to form the azetidinone ring . The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent, like dichloromethane, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dimethylphenyl)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(2,6-dimethylphenyl)azetidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethylphenyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial cell wall synthesis or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6-dimethylphenyl)azetidin-2-one is unique due to the presence of the 2,6-dimethylphenyl group, which imparts specific steric and electronic properties. These properties can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1546339-50-7

Molecular Formula

C11H13NO

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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